molecular formula C20H21N3O3 B11314714 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11314714
M. Wt: 351.4 g/mol
InChI Key: YBYRTIDCSVKRAP-UHFFFAOYSA-N
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Description

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The benzylated pyrazole is reacted with 2-(2-methoxyphenoxy)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenol derivatives with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(2-methoxyphenoxy)propanamide

Uniqueness

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)propanamide” is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyphenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C20H21N3O3/c1-15(26-18-11-7-6-10-17(18)25-2)20(24)22-19-12-13-21-23(19)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,22,24)

InChI Key

YBYRTIDCSVKRAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=CC=C3OC

Origin of Product

United States

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